Etifoxine, (S)-
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Overview
Description
S-Etifoxine: is a non-benzodiazepine anxiolytic agent primarily used for the short-term management of adjustment disorder with anxiety. It is known for its unique dual mechanism of action, which involves modulation of gamma-aminobutyric acid (GABA) neurotransmission and neurosteroid synthesis . Unlike benzodiazepines, S-Etifoxine does not cause sedation or lack of coordination, making it a preferred choice for treating anxiety without significant side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Etifoxine involves the formation of a benzoxazine ring. The process typically starts with the reaction of 2-amino-5-chlorobenzophenone with ethyl chloroformate to form an intermediate, which is then cyclized to produce the benzoxazine ring . The reaction conditions generally require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of S-Etifoxine involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: S-Etifoxine undergoes various chemical reactions, including:
Oxidation: S-Etifoxine can be oxidized to form its corresponding N-oxide derivative.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the benzoxazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in the presence of a solvent like acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated benzoxazine derivatives.
Scientific Research Applications
S-Etifoxine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying benzoxazine chemistry and its derivatives.
Biology: Investigated for its effects on neurotransmission and neurosteroid synthesis.
Medicine: Primarily used for treating anxiety disorders and promoting peripheral nerve healing.
Industry: Utilized in the development of new anxiolytic agents and neuroprotective drugs.
Mechanism of Action
S-Etifoxine exerts its effects through two primary mechanisms:
Modulation of GABAergic Neurotransmission: S-Etifoxine acts as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA and reducing neuronal excitability.
Neurosteroid Synthesis: The compound stimulates the production of neurosteroids like allopregnanolone, which further modulate GABA_A receptor activity and provide neuroprotective effects.
Comparison with Similar Compounds
Lorazepam: A benzodiazepine anxiolytic with sedative effects.
Buspirone: A non-benzodiazepine anxiolytic with a different mechanism of action.
Alprazolam: Another benzodiazepine anxiolytic with a higher potential for dependence.
Uniqueness of S-Etifoxine:
Dual Mechanism: Unlike benzodiazepines, S-Etifoxine modulates both GABAergic neurotransmission and neurosteroid synthesis.
Lower Side Effects: It does not cause significant sedation or motor impairment, making it a safer option for long-term use.
Neuroprotective Properties: S-Etifoxine has additional neuroprotective and anti-inflammatory effects, which are not observed with traditional benzodiazepines.
Properties
CAS No. |
950513-31-2 |
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Molecular Formula |
C17H17ClN2O |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
(4S)-6-chloro-N-ethyl-4-methyl-4-phenyl-1H-3,1-benzoxazin-2-imine |
InChI |
InChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20)/t17-/m0/s1 |
InChI Key |
IBYCYJFUEJQSMK-KRWDZBQOSA-N |
Isomeric SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)[C@](O1)(C)C3=CC=CC=C3 |
Canonical SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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